1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-19-20-16(24-10)18-14(22)13-6-3-7-21(15(13)23)9-11-4-2-5-12(17)8-11/h2-8H,9H2,1H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDBWVPTTHWZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate precursors under specific conditions, such as using thionyl chloride and methylamine.
Synthesis of the Dihydropyridine Core: This step often involves a Hantzsch reaction, where aldehydes, ammonia, and β-ketoesters are reacted together.
Coupling Reactions: The final step involves coupling the chlorophenyl group with the previously synthesized intermediates under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Halogen atoms in the chlorophenyl group can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for various pharmacological effects:
- Antimicrobial Activity : Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. The presence of the chlorophenyl group enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells. The incorporation of the thiadiazole ring is believed to play a crucial role in these anticancer activities by interacting with cellular pathways involved in cell proliferation and survival .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory potential. Thiadiazole derivatives are known to inhibit pro-inflammatory cytokines, which may help in treating conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies have documented the applications of this compound:
- Antimicrobial Study : A recent investigation demonstrated that 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibited potent activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for antibiotic development .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis. These findings suggest its potential role in cancer therapy .
- Inflammation Model : In animal models of inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers, indicating its therapeutic potential for inflammatory diseases .
Mechanism of Action
The mechanism by which 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent variations (e.g., chlorophenyl vs. fluorophenyl , methyl vs. isopropyl ) modulate lipophilicity and steric effects, which may impact bioavailability and target affinity .
Pharmacological and Biochemical Comparisons
Enzyme Inhibition Potential
- Thiadiazole-containing analogs (e.g., the pyrrolidine derivative in ) have demonstrated inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase, attributed to the thiadiazole’s ability to engage in π-π stacking and hydrogen bonding .
- The chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to observations in chlorophenyl-pyrazole derivatives targeting kinases .
Antimicrobial Activity
- Pyrrolidine-thiadiazole hybrids (e.g., ) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting that the thiadiazole moiety contributes to membrane disruption. The dihydropyridine core in the target compound may alter this activity due to reduced rigidity compared to pyrrolidine.
Metabolic Stability
- Fluorophenyl analogs (e.g., ) show improved metabolic stability over chlorophenyl derivatives in hepatic microsomal assays, likely due to fluorine’s electronegativity reducing oxidative metabolism.
Biological Activity
The compound 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide represents a novel structure in the field of medicinal chemistry, particularly noted for its potential biological activities. This article delves into its biological activity, highlighting its anticancer properties, antinociceptive effects, and other pharmacological implications supported by recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that integrates a 1,3,4-thiadiazole ring, which is known for its diverse biological activities. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole , including our compound of interest, exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound was evaluated against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicated an IC50 value in the low micromolar range, suggesting potent cytotoxic effects. Specifically, compounds related to this structure showed selective toxicity towards cancer cells compared to normal cells, as evidenced by increased Bax/Bcl-2 ratios and elevated caspase 9 levels in treated cells, indicating apoptosis induction .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | MCF-7 | 0.28 |
| 2 | HepG2 | 9.6 |
This data reflects the compound's ability to induce cell cycle arrest at specific phases (S and G2/M), which is crucial for halting cancer cell proliferation .
Antinociceptive Activity
Another significant aspect of the biological activity of this compound is its antinociceptive effects. In vivo studies using mouse models demonstrated that certain derivatives led to increased reaction times in hot plate tests and reduced writhing behavior in acetic acid-induced pain models. These findings suggest both central and peripheral mechanisms of action .
| Compound | Test Type | Effect |
|---|---|---|
| 3a | Hot Plate | Increased latency |
| 3c | Writhing Test | Reduced writhing behavior |
The antinociceptive activity may be attributed to the modulation of pain pathways and could involve interactions with opioid receptors or other pain-related signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural features. The 1,3,4-thiadiazole ring contributes significantly to its pharmacological properties due to its ability to form hydrogen bonds and interact favorably with various biological targets. Modifications in substituents on the thiadiazole or dihydropyridine moieties can enhance or diminish activity, underscoring the importance of SAR studies in drug design.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds:
- In Vivo Efficacy : A study involving a tumor-bearing mouse model demonstrated that derivatives similar to our compound could effectively target sarcoma cells with minimal side effects .
- Comparative Analysis : Compounds were compared against standard anticancer agents like 5-Fluorouracil , showing superior selectivity and lower toxicity towards normal cells while maintaining high efficacy against cancerous cells .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[(3-chlorophenyl)methyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide, and how do reaction conditions influence yield?
Methodological Answer:
- Key Steps :
- Nucleophilic Substitution : React 5-methyl-1,3,4-thiadiazol-2-amine with a chloro-substituted pyridine intermediate (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid chloride) in polar aprotic solvents like DMF or acetonitrile. Use K₂CO₃ as a base to deprotonate the thiadiazole amine .
- Alkylation : Introduce the 3-chlorophenylmethyl group via alkylation using 3-chlorobenzyl chloride. Stir at room temperature to minimize side reactions .
- Yield Optimization :
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm the thiadiazole NH (δ 10–12 ppm), pyridone carbonyl (δ 160–170 ppm), and 3-chlorophenyl aromatic protons (δ 7.2–7.5 ppm) .
- HRMS : Validate molecular weight with <2 ppm error.
- IR Spectroscopy : Identify carbonyl stretches (1650–1750 cm⁻¹) and thiadiazole C=N (1450–1550 cm⁻¹) .
Q. How can researchers screen this compound for preliminary biological activity?
Methodological Answer:
- In Vitro Assays :
- Dose-Response : Start with 1–100 µM concentrations. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies :
- Protein Preparation : Retrieve kinase structures (e.g., EGFR, CDK2) from the PDB. Remove water molecules and add hydrogens.
- Ligand Optimization : Minimize the compound’s energy using DFT (B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate binding stability over 50–100 ns. Analyze RMSD and hydrogen-bonding networks .
- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies >1 kcal/mol suggest model refinement .
Q. What strategies resolve synthetic challenges like low regioselectivity during thiadiazole functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., pyridone carbonyl) using trimethylsilyl chloride .
- Catalytic Control : Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to direct substitution to the 5-position of the thiadiazole .
- Solvent Effects : Polar solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient positions .
Q. How should researchers address contradictory bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling :
- ADME : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and metabolic stability (microsomal assays).
- Bioavailability : Administer orally (10 mg/kg) to rodents; quantify plasma levels via LC-MS/MS. Poor absorption or rapid clearance may explain in vivo inefficacy .
- Metabolite Identification : Use HRMS to detect phase I/II metabolites. Reactive intermediates (e.g., epoxides) may cause off-target effects .
Q. What experimental design principles apply to optimizing the compound’s stability under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Stabilization Strategies :
- Formulation : Encapsulate in PEGylated liposomes to shield labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
